molecular formula C11H10N2O3 B1428366 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione CAS No. 1338949-31-7

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione

Cat. No.: B1428366
CAS No.: 1338949-31-7
M. Wt: 218.21 g/mol
InChI Key: MYIWSUWDNVTXBX-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a benzofuran moiety fused with an imidazolidine-2,4-dione ring, making it an interesting subject for various scientific studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-hydroxyacetophenones with urea derivatives under basic conditions, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the imidazolidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dihydro-1-benzofuran-3-yl)imidazolidine-2,4-dione
  • 5-(2,3-Dihydro-1-benzofuran-6-yl)imidazolidine-2,4-dione
  • 5-(2,3-Dihydro-1-benzofuran-7-yl)imidazolidine-2,4-dione

Uniqueness

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, potentially leading to different pharmacological effects compared to its analogs .

Properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIWSUWDNVTXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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